molecular formula C19H32O2 B153489 Methyl gamma-linolenate CAS No. 16326-32-2

Methyl gamma-linolenate

Cat. No. B153489
CAS RN: 16326-32-2
M. Wt: 292.5 g/mol
InChI Key: JFRWATCOFCPIBM-JPFHKJGASA-N
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Description

Methyl gamma-linolenate is a fatty acid methyl ester obtained from the formal condensation of methanol and gamma-linolenic acid . It has a role as a bacterial metabolite, an apoptosis inducer, an antineoplastic agent, and an antibacterial agent . It is functionally related to gamma-linolenic acid .


Synthesis Analysis

Methyl gamma-linolenate was isolated from the Spirulina platensis by flash chromatography system . The percentage yield is found to be 71%, which is a very good yield in comparison to other conventional methods .


Molecular Structure Analysis

The isolated methyl gamma-linolenate was characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis, and the data were consistent with the structure .


Chemical Reactions Analysis

Methyl gamma-linolenate is synthesized from linolenate by Δ6 desaturase enzymes .


Physical And Chemical Properties Analysis

Methyl gamma-linolenate is a fatty acid methyl ester . It is functionally related to gamma-linolenic acid .

Scientific Research Applications

Metabolic Pathway Studies

Methyl gamma-linolenate plays a significant role in the metabolic pathways of fatty acids. It has been identified as an intermediate in the conversion of linoleic acid to arachidonic acid, which is crucial for maintaining cellular functions (Mead & Howton, 1957).

Cancer Research

Research has demonstrated the selective anti-tumor properties of gamma linolenic acid, a component of methyl gamma-linolenate, especially in its efficacy against ER+ MCF-7 cells in breast cancer. This compound induces apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment (Roy et al., 2020).

Genotoxicity and Chromosomal Damage

Studies have shown that methyl gamma-linolenate can mitigate the genotoxic effects of certain harmful agents like methyl mercury chloride, reducing the frequency of chromosomal aberrations and sister chromatid exchanges (Bala, Sridevi, & Rao, 1993).

Isolation and Cytotoxic Screening

The isolation of methyl gamma-linolenate from sources like Spirulina platensis and its subsequent in-vitro cytotoxic screening has shown potent effects against human lung carcinoma cell lines. This highlights its potential for future cancer therapies (Jubie, Dhanabal, & Chaitanya, 2015).

Microemulsion Systems

Research into microemulsion systems for gamma-linolenic acid methyl ester suggests potential for parenteral delivery without chemical modification. This could be significant for the pharmaceutical delivery of this compound (Li, Gao, Hou, & Yu, 2016).

Platelet Function Studies

Methyl esters of gamma-linolenate have been studied for their effects on blood platelet function, showing potential as inhibitors of adenosine diphosphate-induced platelet aggregation. This could have implications for disorders related to platelet aggregation (Sim & McCraw, 1977).

Fatty Acid Composition in Diets

The inclusion of methyl gamma-linolenate in diets has been observed to affect the fatty acid composition of lipids in rat plasma, particularly increasing the levels of arachidonic acid in cholesterol esters and total phospholipids. This could have implications for dietary interventions and nutritional science (Larking & Nye, 1975).

Inflammatory Processes

Gamma-linolenic acid, a component of methyl gamma-linolenate, has been studied for its role in inflammatory processes, with mixed results in clinical studies. Understanding its metabolic and genetic factors can clarify its effectiveness in treating inflammatory conditions (Sergeant, Rahbar, & Chilton, 2016).

Safety And Hazards

Methyl gamma-linolenate should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .

properties

IUPAC Name

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWATCOFCPIBM-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344802
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl gamma-linolenate

CAS RN

16326-32-2
Record name Methyl gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
D SP, C MVNL - BMC complementary and …, 2015 - bmccomplementmedtherapies …
… The percentage yield of isolated methyl gamma linolenate is found to be 71 % w/w, which is a very good yield in comparison to other conventional methods. It was subjected to in-vitro …
M Chaitanya, P Suresh, P Dhanabal… - Current Traditional …, 2018 - ingentaconnect.com
… Isolation of methyl gamma linolenate from Spirulina Platensis using flash chromatography and its apoptosis inducing effect. BMC. Complementary and Alternative Medicine 2015; 15: …
Number of citations: 3 www.ingentaconnect.com
AG Hassam, JPW Rivers… - The Journal of Nutrition, 1977 - academic.oup.com
… ACKNOWLEDGMENT We are grateful to Bio-Oils Research Ltd., Nantwich, Cheshire, for the supply of methyl-gamma-linolenate and for financial support and to the Multiple Sclerosis …
Number of citations: 71 academic.oup.com
K Zhao, Q Ge, X Zhang, X Shao, Y Wei, H Wang, F Xu - Food Bioscience, 2022 - Elsevier
A traditional herb that is rich in active substances such as flavonoids, polyphenols and alkaloids, Sedum aizoon L. has antioxidant and preventive effects against chronic diseases. …
Number of citations: 6 www.sciencedirect.com
WS Rahayu, A Rohman, S Martono - Advanced Science …, 2018 - ingentaconnect.com
… 0.36%), eicosanoic acid (0.34%), methyl gamma linolenate (0.23%), cis 10 heptadecanoic acid (0.17… , eicosanoic, eicosapentanoic, methyl gamma linolenate, cis 10 heptadecanoic and …
Number of citations: 1 www.ingentaconnect.com
JA Cale, JG Klutsch, CB Dykstra, B Peters… - Tree …, 2019 - academic.oup.com
… Detected fatty acids were quantified using pure (>99%) standards of metyl arachidonate, methyl behenate, methyl 11,14-eicosadienoate, methyl linoleate, methyl gamma linolenate, …
Number of citations: 17 academic.oup.com
M Burke, PR Redden, JA Douglas, A Dick… - International journal of …, 1997 - Elsevier
… The residue was purified by silica gel flash column chromatography using a gradient of 20–35% ethyl acetate in hexane to give 1-(theophyllin-7-yl)methyl gamma-linolenate, 1.70 g (73…
Number of citations: 6 www.sciencedirect.com
M Snow - s4science.at
Triacylglycerols are the primary constituent of edible oils, which provide not only the bulk of the nutritive component but also serve to influence the organoleptic and chemical properties …
Number of citations: 2 www.s4science.at
SU Ahmed, SK Singh, A Pandey, S Kanjilal… - Applied biochemistry …, 2009 - Springer
… based on interpretation of the mass spectrometric fragmentation and confirmed by comparison of the retention times as well as the fragmentation pattern of the Methyl gamma-linolenate …
Number of citations: 15 link.springer.com
N Erbilgin, JA Cale, A Hussain, G Ishangulyyeva… - Oecologia, 2017 - Springer
… The following standards (purity >99%) were used for quantification: methyl pentadecanoate, methyl palmitate, methyl stearate, methyl oleate, methyl linolenate, methyl gamma linolenate…
Number of citations: 53 link.springer.com

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